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Introduction
Verruculogen and its analogs are fungal alkaloids characterized by a unique and complex

molecular architecture, including a distinctive eight-membered endoperoxide ring.[1][2] These

compounds have garnered significant interest within the scientific community due to their

potent biological activities. Notably, 13-oxoverruculogen has demonstrated promising

cytotoxicity against various cancer cell lines, highlighting its potential as a lead compound in

drug discovery.[3] The intricate structure of these molecules, however, presents a considerable

challenge for traditional chemical synthesis.

This document provides detailed application notes and protocols for the chemoenzymatic

synthesis of Verruculogen analogs, with a specific focus on the recently developed synthesis

of 13-oxoverruculogen.[1][3] This approach strategically combines the precision of enzymatic

catalysis with the versatility of modern synthetic chemistry to afford these complex natural

products in a more efficient manner. The key enzymatic step involves the use of verruculogen
synthase (FtmOx1) to install the critical endoperoxide moiety onto a synthetic precursor.[1]
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Entry Additive Temperature (°C) Yield (%)

1 None Room Temperature 9

2 None 37 19

3 (NH₄)₂Fe(SO₄)₂ Room Temperature 28

4 (NH₄)₂Fe(SO₄)₂ 37 62 (isolated)

Conditions: 13-epi-fumitremorgin B (0.5 mM), FtmOx1 (10 mol%), α-ketoglutarate, L-ascorbate

in Tris buffer. Yields were determined by LC/MS, with the optimized condition yield being the

isolated yield.[1]

Table 2: Summary of Key Synthetic Steps and Yields for
13-oxoverruculogen

Step
Transformatio
n

Key Reagents Product Yield (%)

1
trans-

dihydroxylation

N-

bromosuccinimid

e (NBS),

THF/H₂O

trans-diol

intermediate
75

2 N-prenylation

KOH, prenyl

chloride, 18-

crown-6

13-epi-

fumitremorgin B
60

3
Enzymatic C-H

Peroxidation

FtmOx1, α-KG,

L-ascorbate,

(NH₄)₂Fe(SO₄)₂

13-epi-

verruculogen
62

4 Oxidation

2,3-Dichloro-5,6-

dicyano-1,4-

benzoquinone

(DDQ)

(+)-13-

oxoverruculogen
55
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Protocol 1: Heterologous Expression and Purification of
FtmOx1
The verruculogen synthase, FtmOx1, is expressed in E. coli BL21 (DE3) cells with an N-

terminal His₆-tag to facilitate purification.[1]

Materials:

E. coli BL21 (DE3) cells transformed with a suitable FtmOx1 expression vector

Luria-Bertani (LB) or Terrific Broth (TB) media

Appropriate antibiotic for plasmid selection

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole)

Ni-NTA resin

Wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole)

Elution buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole)

Storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol)

Procedure:

Inoculate a starter culture of the transformed E. coli cells and grow overnight at 37°C.

Use the starter culture to inoculate a larger volume of media and grow at 37°C with shaking

until the OD₆₀₀ reaches 0.6-0.8.

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue

to grow the culture at a reduced temperature (e.g., 18-25°C) for 16-24 hours.

Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer.
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Lyse the cells by sonication or high-pressure homogenization on ice.

Clarify the lysate by centrifugation to remove cell debris.

Apply the supernatant to a pre-equilibrated Ni-NTA column.

Wash the column with wash buffer to remove non-specifically bound proteins.

Elute the His-tagged FtmOx1 protein with elution buffer.

Exchange the buffer of the purified protein to a suitable storage buffer using dialysis or a

desalting column.

Confirm protein purity and concentration using SDS-PAGE and a protein assay (e.g.,

Bradford or BCA). Store the purified enzyme at -80°C.

Protocol 2: Chemoenzymatic Synthesis of (+)-13-
oxoverruculogen
This protocol outlines the key chemical and enzymatic steps for the synthesis of (+)-13-

oxoverruculogen from a readily available pentacyclic intermediate.[1][4]

Step A: Synthesis of 13-epi-fumitremorgin B

trans-dihydroxylation: To a solution of the pentacyclic alkene intermediate (1.0 equiv) in a 5:1

mixture of THF/H₂O at 0°C, add N-bromosuccinimide (NBS) (1.1 equiv). Stir the reaction for

30 minutes. Upon completion, quench the reaction and purify the product by column

chromatography to yield the trans-diol intermediate (75% yield).[4]

N-prenylation: To a solution of the trans-diol (1.0 equiv) in benzene at 0°C, add KOH (1.2

equiv), prenyl chloride (1.5 equiv), and 18-crown-6 (1.5 equiv). Allow the reaction to warm to

room temperature and stir for 12 hours. After workup, purify the product by column

chromatography to obtain 13-epi-fumitremorgin B (60% yield).[4]

Step B: Enzymatic Synthesis of 13-epi-verruculogen

Prepare a reaction mixture in a Tris buffer (100 mM, pH 7.5) containing:
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13-epi-fumitremorgin B (0.5 mM)

Purified FtmOx1 (50 µM)

α-ketoglutarate (α-KG) (1 mM)

L-ascorbate (1 mM)

(NH₄)₂Fe(SO₄)₂ (1 mM)

Incubate the reaction mixture at 37°C for 16 hours with gentle agitation.

Monitor the reaction progress by LC/MS.

Upon completion, quench the reaction and extract the product with a suitable organic solvent

(e.g., ethyl acetate).

Purify the crude product by column chromatography to yield 13-epi-verruculogen (62%

isolated yield).[4]

Step C: Oxidation to (+)-13-oxoverruculogen

To a solution of 13-epi-verruculogen (1.0 equiv) in a suitable solvent, add 2,3-dichloro-5,6-

dicyano-1,4-benzoquinone (DDQ) (5.0 equiv).

Heat the reaction mixture at 70°C for 45 minutes.

After cooling, purify the product by column chromatography to afford (+)-13-

oxoverruculogen (55% yield).[4]

Visualizations
Experimental Workflow

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b192650?utm_src=pdf-body
https://www.researchgate.net/figure/Chemoenzymatic-synthesis-of-13-oxoverruculogen-Reagents-and-conditions-a-7-10equiv_fig20_375543191
https://www.benchchem.com/product/b192650?utm_src=pdf-body
https://www.benchchem.com/product/b192650?utm_src=pdf-body
https://www.benchchem.com/product/b192650?utm_src=pdf-body
https://www.researchgate.net/figure/Chemoenzymatic-synthesis-of-13-oxoverruculogen-Reagents-and-conditions-a-7-10equiv_fig20_375543191
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b192650?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Synthesis

Enzymatic Synthesis

Final Chemical Step

Pentacyclic Alkene

trans-dihydroxylation
(NBS, THF/H₂O)

trans-diol intermediate

N-prenylation
(KOH, prenyl chloride)

13-epi-fumitremorgin B

Enzymatic C-H Peroxidation
(α-KG, L-ascorbate, Fe²⁺, 37°C)

FtmOx1 (purified)

13-epi-verruculogen

Oxidation
(DDQ, 70°C)

(+)-13-oxoverruculogen

Click to download full resolution via product page

Caption: Chemoenzymatic synthesis workflow for (+)-13-oxoverruculogen.
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Caption: Proposed signaling pathway for Verruculogen analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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